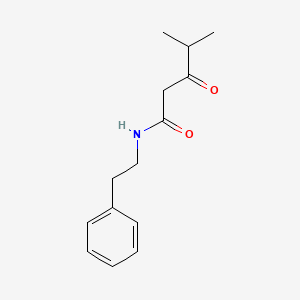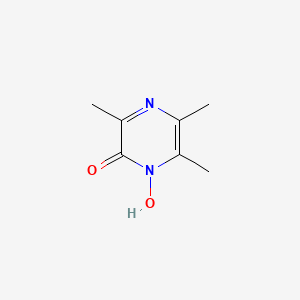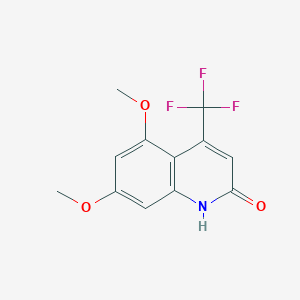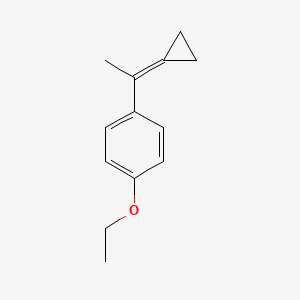![molecular formula C19H32N2O3 B14242702 N-[4-(Dodecyloxy)phenyl]-N'-hydroxyurea CAS No. 188685-76-9](/img/structure/B14242702.png)
N-[4-(Dodecyloxy)phenyl]-N'-hydroxyurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea is a chemical compound known for its unique structure and properties It is characterized by the presence of a dodecyloxy group attached to a phenyl ring, which is further connected to a hydroxyurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea typically involves the reaction of 4-(dodecyloxy)aniline with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
While detailed industrial production methods for N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure the purity and consistency of the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the phenyl ring.
Applications De Recherche Scientifique
N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea involves its interaction with specific molecular targets and pathways. The hydroxyurea moiety is known to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy. Additionally, the dodecyloxy group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Dodecyloxyphenyl)acetamide: Similar in structure but with an acetamide group instead of hydroxyurea.
4-(Dodecyloxy)aniline: Lacks the hydroxyurea moiety, making it less reactive in certain biological contexts.
Uniqueness
N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea stands out due to its combination of the dodecyloxy group and hydroxyurea moiety, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
188685-76-9 |
|---|---|
Formule moléculaire |
C19H32N2O3 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
1-(4-dodecoxyphenyl)-3-hydroxyurea |
InChI |
InChI=1S/C19H32N2O3/c1-2-3-4-5-6-7-8-9-10-11-16-24-18-14-12-17(13-15-18)20-19(22)21-23/h12-15,23H,2-11,16H2,1H3,(H2,20,21,22) |
Clé InChI |
FQVBNYDTWGUIQH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione](/img/structure/B14242621.png)
![N-[(E)-(3-methoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242629.png)




![2,2'-(1,4-Phenylene)bis[5-cyclohexyl-6-(octyloxy)-1,3-benzoxazole]](/img/structure/B14242670.png)
![4-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14242676.png)
![3-oxa-11-azatricyclo[5.4.0.02,6]undeca-1(7),2(6),4,8,10-pentaene](/img/structure/B14242678.png)
![N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B14242689.png)




